molecular formula C22H17FN2O4S B2868170 (E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-41-1

(E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No. B2868170
CAS RN: 683250-41-1
M. Wt: 424.45
InChI Key: PULOROKBIFBQTP-LZYBPNLTSA-N
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Description

(E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17FN2O4S and its molecular weight is 424.45. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties in Solution and Polymer Matrices

A study on the spectral properties of novel Y-shaped fluorophores, which include a structural unit similar to "(E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate," highlights their potential application in fluorescent materials. These fluorophores exhibit strong fluorescence in the visible region with a significant Stokes shift in non-polar solvents and polymer matrices, indicating their usefulness in creating bright, stable fluorescent materials for various applications (Danko et al., 2012).

Multi-stimuli Responsive Materials

Another intriguing application area is in the development of multi-stimuli responsive materials, as illustrated by the synthesis of V-shaped molecules that demonstrate profound changes in fluorescence upon mechanical force or pH changes. This property is highly valuable for creating smart materials that can be used in security inks or as sensors to detect environmental changes (Xiao-lin Lu & M. Xia, 2016).

Photostability Enhancement

The synthesis and characterization of new Y-shaped fluorophores bearing an imidazole core, similar in structure to the compound , demonstrate enhanced photostability. This suggests potential applications in the development of durable fluorescent dyes and materials for optical devices or bioimaging techniques (Ozturk et al., 2012).

Functional Polymer Development

Research on the thiol-ene coupling reaction of thiol-functionalized polymers with vinyl groups introduces a method for grafting functional groups onto polymers. This chemical strategy can be applied to modify the surface properties of polymers, thereby extending their application in coatings, adhesives, and as functional materials in various industries (David & Kornfield, 2008).

Corrosion Inhibition

Thiazoles, which share a structural similarity with "this compound," have been explored for their application as corrosion inhibitors. The synthesis and evaluation of thiazoles on copper surfaces in acidic conditions demonstrate their potential as effective corrosion inhibitors, offering insights into the protective applications of similar compounds (Farahati et al., 2019).

properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULOROKBIFBQTP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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